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Compound of Interest

Compound Name: Benzophenone O-acetyl oxime

Cat. No.: B15397632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of benzophenone
O-acetyl oxime. The procedure is presented in two main parts: the synthesis of the precursor,

benzophenone oxime, followed by its acetylation to yield the final product. This protocol is

intended for use by qualified personnel trained in experimental organic chemistry.

Experimental Protocols
Part A: Synthesis of Benzophenone Oxime

This procedure outlines the preparation of benzophenone oxime from benzophenone and

hydroxylamine hydrochloride.

Materials:

Benzophenone

Hydroxylamine hydrochloride (NH₂OH·HCl)

95% Ethyl alcohol

Sodium hydroxide (NaOH)

Concentrated Hydrochloric acid (HCl)
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Water

Equipment:

2 L Round-bottomed flask

Reflux condenser

Beakers

Buchner funnel and filter flask

Magnetic stirrer and stir bar (optional)

Heating mantle or water bath

Procedure:

In a 2-liter round-bottomed flask, prepare a mixture of 100 g (0.55 mole) of benzophenone,

60 g (0.86 mole) of hydroxylamine hydrochloride, 200 mL of 95% ethyl alcohol, and 40 mL of

water.[1]

With continuous shaking or stirring, add 110 g (2.75 moles) of powdered sodium hydroxide in

portions. The rate of addition should be controlled to prevent the reaction from becoming too

vigorous; cooling with tap water may be necessary.[1]

After the complete addition of sodium hydroxide, attach a reflux condenser to the flask and

heat the mixture to boiling. Maintain reflux for five minutes.[1]

Allow the reaction mixture to cool to room temperature.

In a separate large beaker, prepare a solution of 300 mL of concentrated hydrochloric acid in

2 L of water.

Pour the cooled reaction mixture into the acidic solution. A precipitate of benzophenone

oxime will form.[1]

Collect the precipitate by vacuum filtration using a Buchner funnel.
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Wash the collected solid thoroughly with water and allow it to dry. The yield of the crude

product is typically high (98-99%).[1]

The crude benzophenone oxime can be purified by recrystallization from methyl alcohol

(approximately 80 mL for 20 g of crude product).[1]

Part B: Synthesis of Benzophenone O-acetyl oxime

This part of the protocol details the acetylation of the synthesized benzophenone oxime using

acetic anhydride. This procedure is adapted from a similar synthesis of acetophenone O-acetyl

oxime.[2]

Materials:

Benzophenone oxime

Acetic anhydride

Ethyl acetate

Hexane

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Water

Equipment:

Round-bottomed flask

Reflux condenser (optional, depending on heating)

Magnetic stirrer and stir bar

Heating mantle or oil bath

Separatory funnel

Rotary evaporator
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Equipment for flash column chromatography or recrystallization

Procedure:

In a 100 mL round-bottomed flask equipped with a magnetic stir bar, place the dried

benzophenone oxime (e.g., 5.0 g, 25.3 mmol).

Add acetic anhydride (e.g., 4.8 mL, 50.7 mmol, 2.0 equivalents) to the flask.[2]

Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir for 1-2 hours, or until the

reaction is complete as monitored by Thin Layer Chromatography (TLC).[2]

After the reaction is complete, cool the flask to room temperature.

Carefully add water to the flask to quench the excess acetic anhydride.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50

mL).

Combine the organic layers and wash them with water, followed by a saturated sodium

bicarbonate solution to remove any remaining acetic acid, and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the filtrate using a rotary evaporator to obtain the crude product.

The crude benzophenone O-acetyl oxime can be purified by recrystallization from a

mixture of ethyl acetate and hexane or by flash column chromatography on silica gel.[2]

Data Presentation
The following tables summarize the quantitative data for the synthesis of benzophenone oxime

and its subsequent acetylation.

Table 1: Reagents for Benzophenone Oxime Synthesis
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Reagent
Molecular
Weight ( g/mol
)

Amount (g) Moles (mol)
Molar
Equivalents

Benzophenone 182.22 100 0.55 1.0

Hydroxylamine

HCl
69.49 60 0.86 1.56

Sodium

Hydroxide
40.00 110 2.75 5.0

Table 2: Reagents and Expected Product for Benzophenone O-acetyl oxime Synthesis

Reagent/Produ
ct

Molecular
Weight ( g/mol
)

Amount (g) Moles (mmol)
Molar
Equivalents

Benzophenone

Oxime
197.24 5.0 25.3 1.0

Acetic Anhydride 102.09 5.18 (4.8 mL) 50.7 2.0

Benzophenone

O-acetyl oxime
239.27 - - Theoretical Yield

Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of benzophenone
O-acetyl oxime.

Part A: Benzophenone Oxime Synthesis Part B: Benzophenone O-acetyl oxime Synthesis

Mix Benzophenone,
Hydroxylamine HCl,

Ethanol, Water

Add NaOH
(Portion-wise) Reflux for 5 min Cool to RT Pour into HCl solution

(Precipitation) Filter and Wash Dry Product Benzophenone Oxime Mix Benzophenone Oxime
and Acetic Anhydride

Use as starting material
Heat at 100°C Cool to RT Quench with Water Extract with

Ethyl Acetate
Wash with Water,
NaHCO3, Brine Dry over Na2SO4 Concentrate Purify (Recrystallization

or Chromatography)
Benzophenone
O-acetyl oxime
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Click to download full resolution via product page

Caption: Workflow for the two-step synthesis of Benzophenone O-acetyl oxime.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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